Lysine-specific demethylase 1 inhibitor, known as Lsd1-IN-30, is a compound that targets the lysine-specific demethylase 1 enzyme, which plays a crucial role in epigenetic regulation by removing methyl groups from specific lysine residues on histones. This action influences gene expression and has implications in various diseases, including cancer. Lsd1-IN-30 has garnered attention for its potential therapeutic applications due to its ability to inhibit the activity of the lysine-specific demethylase 1 enzyme.
Lsd1-IN-30 is synthesized through a series of chemical reactions involving various organic compounds. The development of this compound is part of a broader effort to identify effective inhibitors of lysine-specific demethylase 1, which has been implicated in cancer progression and other diseases. The synthesis and characterization of Lsd1-IN-30 have been documented in scientific literature, particularly focusing on its structure-activity relationships and potential as a therapeutic agent.
Lsd1-IN-30 belongs to the class of small molecule inhibitors specifically targeting lysine-specific demethylase 1. This classification highlights its role as a potential therapeutic agent in oncology and epigenetic research.
The synthesis of Lsd1-IN-30 involves several key steps that leverage established organic chemistry techniques. The process typically begins with the condensation of appropriate aldehydes and ketones to form an enal intermediate, followed by further reactions to construct the cyclopropylamine scaffold.
The synthesis may include the following steps:
These steps are detailed in various studies focusing on the design and synthesis of lysine-specific demethylase inhibitors .
Lsd1-IN-30 features a complex molecular structure characterized by a cyclopropylamine core attached to various functional groups that enhance its binding affinity for lysine-specific demethylase 1. The stereochemistry of the compound is crucial for its biological activity.
The molecular formula and mass of Lsd1-IN-30 are essential for understanding its interactions with biological targets. Specific data regarding bond lengths, angles, and electronic properties can be derived from crystallographic studies or computational modeling.
The primary reaction mechanism for Lsd1-IN-30 involves the inhibition of lysine-specific demethylase 1 by preventing the enzyme from catalyzing the demethylation of histone substrates. This inhibition can lead to altered gene expression profiles.
The reaction pathway typically involves:
The mechanism by which Lsd1-IN-30 exerts its inhibitory effects on lysine-specific demethylase 1 involves direct interaction with the enzyme's active site. Upon binding, it stabilizes an inactive form of the enzyme or blocks substrate access.
Research indicates that effective inhibitors like Lsd1-IN-30 can significantly alter histone methylation patterns, leading to downstream effects on transcriptional regulation . Quantitative data on binding affinities and inhibition constants are critical for evaluating its efficacy as an inhibitor.
Lsd1-IN-30 is typically characterized by its solubility in organic solvents and stability under physiological conditions. Melting point, boiling point, and spectral data (NMR, IR) provide insights into its physical characteristics.
The chemical properties include reactivity with nucleophiles, stability under various pH conditions, and potential interactions with other biomolecules. These properties are essential for understanding how Lsd1-IN-30 behaves in biological systems .
Lsd1-IN-30 has potential applications in:
Lysine-specific demethylase 1 (officially designated lysine demethylase 1A) is a flavin adenine dinucleotide-dependent oxidoreductase that catalyzes the removal of mono- and di-methyl groups from histone H3 at lysine 4 and lysine 9 residues. This enzymatic activity positions lysine-specific demethylase 1 as a bidirectional epigenetic regulator: demethylation of histone H3 lysine 4 dimethylation generally represses transcription, while demethylation of histone H3 lysine 9 dimethylation can activate gene expression. Lysine-specific demethylase 1 does not function in isolation but operates within multi-protein complexes that determine its substrate specificity and genomic targeting. The corepressor of repressor element-1 silencing transcription factor complex, comprising lysine-specific demethylase 1, corepressor of repressor element-1 silencing transcription factor, histone deacetylase 1, and histone deacetylase 2, enables nucleosome recognition and facilitates histone H3 lysine 4 dimethylation demethylation. Within this complex, corepressor of repressor element-1 silencing transcription factor stabilizes lysine-specific demethylase 1 and mediates its chromatin association, while histone deacetylases remove inhibitory acetyl groups from histone tails, creating a permissive environment for lysine-specific demethylase 1 activity [1] [9].
In oncogenesis, lysine-specific demethylase 1 becomes dysregulated through overexpression or altered complex formation, contributing to malignant transformation and progression via multiple interconnected mechanisms. Lysine-specific demethylase 1 maintains cancer cell stemness by repressing differentiation genes through histone H3 lysine 4 dimethylation removal at their promoters. For example, in acute myeloid leukemia, lysine-specific demethylase 1 silences transcription factors that drive myeloid differentiation, preserving leukemic stem cell populations. Beyond histones, lysine-specific demethylase 1 demethylates non-histone proteins crucial for tumor progression. Demethylation of hypoxia-inducible factor 1 alpha at lysine 32 stabilizes this master regulator of hypoxia response, enhancing angiogenesis and metabolic reprogramming in solid tumors. Similarly, lysine-specific demethylase 1-mediated demethylation of DNA methyltransferase 1 maintains aberrant DNA methylation patterns that silence tumor suppressors. Lysine-specific demethylase 1 also facilitates epithelial-to-mesenchymal transition by repressing epithelial markers through histone modifications and activating pro-metastatic transcription factors [7] [9].
Table 1: Mechanisms of Lysine-Specific Demethylase 1 in Oncogenesis
Molecular Mechanism | Biological Consequence | Representative Cancer Types |
---|---|---|
Repression via histone H3 lysine 4 demethylation | Silencing of differentiation genes | Acute myeloid leukemia, neuroblastoma |
Activation via histone H3 lysine 9 demethylation | Expression of pro-survival and metastatic genes | Prostate cancer, breast cancer |
Hypoxia-inducible factor 1 alpha stabilization | Enhanced angiogenesis and metabolic adaptation | Renal cell carcinoma, glioblastoma |
DNA methyltransferase 1 activation | Genome-wide hypermethylation and tumor suppressor silencing | Colorectal cancer, esophageal squamous cell carcinoma |
Corepressor complex recruitment | Chromatin remodeling and transcriptional repression | Small-cell lung cancer, bladder cancer |
The pervasive involvement of lysine-specific demethylase 1 across diverse malignancies establishes it as a compelling target for pharmacological inhibition. Its overexpression correlates with advanced disease stage, therapeutic resistance, and inferior survival outcomes in numerous cancers, underscoring its clinical relevance [1] [7] [9].
The biological centrality of lysine-specific demethylase 1 in maintaining pathological states provides a robust rationale for targeted inhibition. In acute myeloid leukemia and acute promyelocytic leukemia, lysine-specific demethylase 1 maintains a differentiation blockade by repressing genes essential for myeloid maturation. Pharmacological inhibition reverses this repression, inducing terminal differentiation of leukemic blasts. This mechanistic insight underpins the clinical development of lysine-specific demethylase 1 inhibitors for hematological malignancies [1] [4].
Beyond cellular differentiation, lysine-specific demethylase 1 modulates tumor immunogenicity and immune evasion pathways. Lysine-specific demethylase 1 represses immune checkpoint regulators and antigen presentation machinery in cancer cells, creating an immunologically "cold" tumor microenvironment. Preclinical studies demonstrate that lysine-specific demethylase 1 inhibition increases tumor cell visibility to immune surveillance and synergizes with programmed cell death protein 1/programmed death-ligand 1 inhibitors. In triple-negative breast cancer models, lysine-specific demethylase 1 inhibition elevated programmed death-ligand 1 expression and enhanced T-cell infiltration, sensitizing tumors to immunotherapy [3] [9].
Lysine-specific demethylase 1 further supports oncogenesis by maintaining cancer stem cell populations. These therapy-resistant cells exhibit heightened lysine-specific demethylase 1 expression, which preserves their self-renewal capacity and undifferentiated state. Targeting lysine-specific demethylase 1 reduces cancer stem cell frequency in both hematological malignancies and solid tumors, potentially preventing relapse. Additionally, lysine-specific demethylase 1 promotes metabolic adaptation to hypoxia by stabilizing hypoxia-inducible factor 1 alpha, allowing tumors to thrive in low-oxygen microenvironments characteristic of aggressive disease [7] [9].
The convergence of these pathways—differentiation blockade, immune evasion, cancer stem cell maintenance, and metabolic adaptation—creates a compelling therapeutic rationale for lysine-specific demethylase 1 inhibition across diverse cancer types.
The development of lysine-specific demethylase 1 inhibitors has progressed through distinct generations, each addressing limitations of prior compounds. First-generation inhibitors emerged through repurposing efforts. Tranylcypromine, an irreversible monoamine oxidase inhibitor approved for depression, was serendipitously discovered to inhibit lysine-specific demethylase 1 via covalent modification of its flavin adenine dinucleotide cofactor. While tranylcypromine demonstrated proof-of-concept for lysine-specific demethylase 1 inhibition in cancer models, its lack of selectivity led to off-target effects against monoamine oxidase A and monoamine oxidase B, causing neurotransmitter dysregulation and limiting therapeutic utility [2] [4].
Second-generation compounds retained the tranylcypromine core but incorporated structural modifications to enhance lysine-specific demethylase 1 potency and selectivity. Iadademstat (also known as Orygene Discovery 1001) and GSK2879552 featured bulky aromatic substituents extending from the cyclopropylamine ring. These modifications improved target engagement by occupying lysine-specific demethylase 1's substrate-binding cleft and reduced monoamine oxidase affinity. Despite promising preclinical activity in small-cell lung cancer and acute myeloid leukemia, clinical development revealed significant toxicity limitations. GSK2879552 trials were discontinued due to hematological and cardiac adverse events, while iadademstat advanced to phase 2 studies but retained potential for central nervous system side effects [2] [4] [10].
These experiences spurred the pursuit of non-covalent, reversible lysine-specific demethylase 1 inhibitors with distinct chemotypes. Compounds like 4-[2,4-dichloro-5-(2-furylcarbonyl)aminophenyl]butyric acid and tetrahydrobenzo[h][1,6]naphthyridines demonstrated that high-affinity lysine-specific demethylase 1 inhibition could be achieved without irreversible flavin adenine dinucleotide adduct formation. This approach promised improved safety profiles by minimizing off-target reactivity. Within this evolving landscape, lysine-specific demethylase 1 inhibitor number 30 emerged as a representative next-generation compound featuring a quinazoline scaffold optimized through structure-based design [10].
Table 2: Evolution of Lysine-Specific Demethylase 1 Inhibitors
Inhibitor Generation | Representative Compounds | Mechanism of Action | Key Limitations |
---|---|---|---|
First-generation | Tranylcypromine | Irreversible, covalent | Low potency; significant monoamine oxidase inhibition |
Second-generation | Iadademstat, GSK2879552 | Irreversible, covalent | Off-target toxicity; mechanism-based hematological effects |
Reversible inhibitors | 4-[2,4-dichloro-5-(2-furylcarbonyl)aminophenyl]butyric acid, Pulrodemstat | Non-covalent, competitive | Variable pharmacokinetics; moderate potency in early compounds |
Next-generation (e.g., lysine-specific demethylase 1 inhibitor number 30) | Lysine-specific demethylase 1 inhibitor number 30 derivatives | Non-covalent, multi-site binding | Under extensive preclinical investigation |
Lysine-specific demethylase 1 inhibitor number 30 exemplifies contemporary design strategies addressing prior limitations. Its quinazoline core enables stacking interactions at the entrance of lysine-specific demethylase 1's catalytic pocket without penetrating the flavin adenine dinucleotide-binding site. This binding mode achieves potent inhibition while avoiding covalent mechanisms. Chemical modifications at the quinazoline carbon-4 position, particularly with extended arylacetyl groups, enhance hydrophobic contacts within lysine-specific demethylase 1's substrate-binding cleft. These structural innovations yield improved selectivity against monoamine oxidases and other epigenetic targets, potentially translating to superior safety profiles in vivo [10].
The trajectory from tranylcypromine to lysine-specific demethylase 1 inhibitor number 30 reflects a maturation in epigenetic drug discovery: transitioning from repurposed agents to rationally designed compounds with optimized target engagement and selectivity profiles tailored for oncological applications.
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